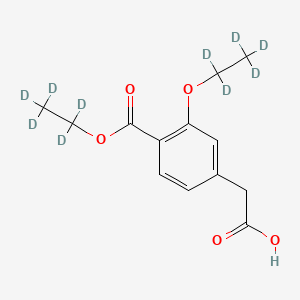
美洛昔康-d3
描述
Meloxicam-d3 is a deuterated form of meloxicam, a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation in rheumatic diseases and osteoarthritis . The deuterium atoms in Meloxicam-d3 replace the hydrogen atoms in the methyl group, which can be useful in pharmacokinetic studies as it allows for the tracking of the drug’s metabolism and distribution in the body .
科学研究应用
美洛昔康-d3 具有广泛的科学研究应用:
作用机制
美洛昔康-d3 通过抑制环氧合酶 (COX) 酶,特别是参与前列腺素合成的 COX-2 来发挥作用。前列腺素是炎症、疼痛和发烧的介质。 通过抑制 COX-2,this compound 减少了前列腺素的生成,从而减轻炎症和疼痛 .
生化分析
Biochemical Properties
Meloxicam-d3 interacts with enzymes such as cyclooxygenase-2 (COX-2), inhibiting its activity . This interaction reduces the synthesis of prostaglandins, which are mediators of inflammation .
Cellular Effects
Meloxicam-d3 has been shown to inhibit intracellular DNA-induced immune responses . It also influences cell function by reducing inflammation and pain, which are often results of cellular processes involving prostaglandins .
Molecular Mechanism
Meloxicam-d3 exerts its effects at the molecular level primarily by inhibiting the enzyme COX-2 . This inhibition leads to a decrease in the synthesis of prostaglandins, thereby reducing inflammation and pain .
Temporal Effects in Laboratory Settings
Meloxicam-d3 has a plasma half-life of approximately 20 hours, making it suitable for once-daily administration . Over time, it continues to inhibit COX-2, maintaining its anti-inflammatory effects .
Dosage Effects in Animal Models
In animal models, the effects of Meloxicam-d3 can vary with different dosages . At therapeutic doses, it effectively reduces inflammation and pain. At high doses, it may lead to adverse effects .
Metabolic Pathways
Meloxicam-d3 is metabolized primarily by the enzyme CYP2C9, with minor contributions from CYP3A4 . About 60% of the ingested dose is metabolized to 5’-carboxy meloxicam .
Transport and Distribution
Meloxicam-d3 is likely to be distributed in highly perfused tissues such as the liver and kidney due to its high binding to albumin . It is also found in synovial fluid, which is important in the context of its use for treating arthritis .
Subcellular Localization
Given its mechanism of action involving the inhibition of COX-2, an enzyme found in the endoplasmic reticulum and nuclear envelope, it is likely that Meloxicam-d3 localizes to these areas within the cell .
准备方法
合成路线和反应条件
美洛昔康-d3 可以通过多种方法合成。一种常见的方法是在美洛昔康的合成中使用氘代试剂。 例如,合成可以从 2-甲基-4-羟基-1,2-苯并噻嗪-3-甲酰胺-1,1-二氧化物的氘代形式开始,然后在特定条件下与 5-甲基-2-噻唑胺反应,得到this compound .
工业生产方法
This compound 的工业生产涉及类似的合成路线,但规模更大。该过程通常包括使用高纯度氘代试剂和溶剂,以确保最终产品的质量和一致性。 反应条件经过优化,以最大限度地提高收率并减少杂质 .
化学反应分析
反应类型
美洛昔康-d3 会发生各种化学反应,包括氧化、还原和取代。 这些反应对于了解化合物在不同条件下的稳定性和反应性至关重要 .
常用试剂和条件
氧化: 可以使用过氧化氢或高锰酸钾等常见的氧化剂氧化this compound。
还原: 使用硼氢化钠或氢化铝锂等还原剂还原this compound。
形成的主要产物
这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,this compound 的氧化可以产生羧酸衍生物,而还原可以产生醇衍生物 .
相似化合物的比较
类似化合物
吡罗昔康: 另一种与美洛昔康密切相关的 NSAID。它也抑制 COX 酶,但具有不同的化学结构。
塞来昔布: 一种选择性 COX-2 抑制剂,其作用机制类似,但药代动力学特性不同。
美洛昔康-d3 的独特性
This compound 的独特性在于其氘原子,这在药代动力学研究中提供了独特的优势。 氘的存在会导致代谢速率变慢,从而可以更精确地追踪药物在体内的分布和代谢 .
属性
IUPAC Name |
4-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-2-(trideuteriomethyl)-1λ6,2-benzothiazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S2/c1-8-7-15-14(22-8)16-13(19)11-12(18)9-5-3-4-6-10(9)23(20,21)17(11)2/h3-7,18H,1-2H3,(H,15,16,19)/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVUJXDFFKFLMG-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=NC=C(S3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50715713 | |
| Record name | 4-Hydroxy-2-(~2~H_3_)methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50715713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942047-63-4 | |
| Record name | 4-Hydroxy-2-(~2~H_3_)methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50715713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 942047-63-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-Oxabicyclo[2.2.1]heptane-2-carboxylicacid,3-nitro-,methylester,(endo,endo)-(9CI)](/img/structure/B562311.png)

![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;(Z,12R)-12-hydroxyoctadec-9-enoic acid](/img/structure/B562313.png)


![N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanamide](/img/structure/B562317.png)

![8-Methyl-4,5-dihydroacenaphtho[5,4-d]thiazole](/img/structure/B562319.png)


![3,4-Dihydropyrimido[5,4-d]pyrimidine](/img/structure/B562323.png)
![5-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B562326.png)
